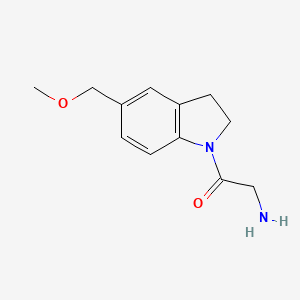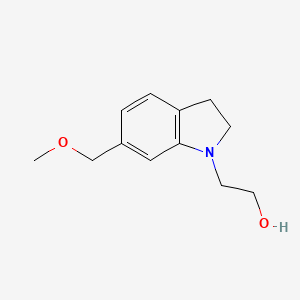![molecular formula C12H16ClN3O B1478921 1-(3-chloropyrazin-2-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine CAS No. 2098073-21-1](/img/structure/B1478921.png)
1-(3-chloropyrazin-2-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine
Vue d'ensemble
Description
1-(3-chloropyrazin-2-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine (CPOC) is a heterocyclic compound with a unique structure and properties. CPOC has recently been the subject of much scientific research due to its potential applications in the pharmaceutical, chemical, and medical industries. CPOC has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Synthetic Utilities of Heterocyclic Compounds
- Synthetic Approaches and Biological Applications : Research on heterocyclic compounds, including benzimidazoles, quinoxalines, and diazepines, highlights synthetic methodologies and their broad biological applications. These compounds are key scaffolds in pharmaceuticals and demonstrate a range of biological activities, underscoring their importance in medicinal chemistry and drug design (Ibrahim, 2011).
Quinoxaline and its Derivatives
- Quinoxaline in Drug Development : Quinoxaline derivatives are explored for their antitumoral properties and as catalyst ligands in various synthetic processes. Their versatility and biological efficacy indicate their significant role in developing new pharmaceuticals (Pareek & Kishor, 2015).
Hexaazatriphenylene (HAT) Derivatives
- Applications in Organic Materials and Nanoscience : HAT derivatives, known for their excellent π–π stacking ability, serve as fundamental components in n-type semiconductors, sensors, and microporous polymers for energy storage. Their structural features enable a wide range of applications in organic electronics and materials science (Segura et al., 2015).
Benzodiazepine-Related Compounds
- Diverse Biological Efficacy : The study of benzodiazepine analogues fused with five-membered nitrogen heterocycles reveals potential medicinal applications against diseases with currently no remedy, such as certain cancer types. This underscores the ongoing importance of heterocyclic chemistry in discovering new therapeutic agents (Földesi et al., 2018).
1,2,3-Triazoles in Drug Discovery
- Synthetic Routes and Biological Activities : 1,2,3-Triazoles are highlighted for their diverse applications in drug discovery, material science, and organic synthesis. Their broad spectrum of biological activities and the development of synthetic routes for 1,4-disubstituted 1,2,3-triazoles further illustrate the compound's relevance in pharmaceutical chemistry (Kaushik et al., 2019).
Mécanisme D'action
Target of Action
Pyrazine derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Oxazepine derivatives also possess an array of pharmacological activities .
Mode of Action
Compounds containing similar structures have been known to interact with various targets leading to their biological effects .
Propriétés
IUPAC Name |
1-(3-chloropyrazin-2-yl)-2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-12(15-5-4-14-11)16-6-7-17-8-9-2-1-3-10(9)16/h4-5,9-10H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSJPUMLDRYTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCN(C2C1)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloropyrazin-2-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



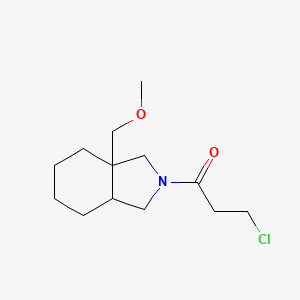
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478841.png)


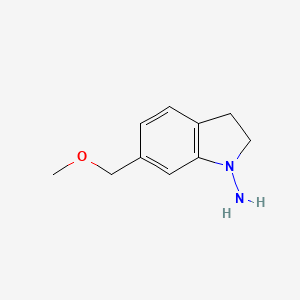
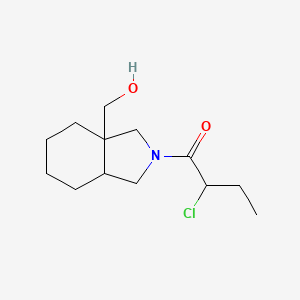
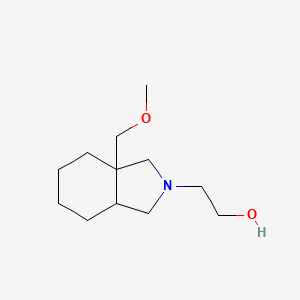
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478851.png)
![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478852.png)



